molecular formula C5H10OS B1332166 Trimethylthioacetic S-acid CAS No. 55561-02-9

Trimethylthioacetic S-acid

Cat. No.: B1332166
CAS No.: 55561-02-9
M. Wt: 118.2 g/mol
InChI Key: JHSXHKMJBWOMRU-UHFFFAOYSA-N
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Preparation Methods

Trimethylthioacetic S-acid can be synthesized through several methods. One common preparation method involves the transesterification of pivalic acid with sulfur to produce this compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the efficient conversion of reactants to the desired product. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield.

Chemical Reactions Analysis

Trimethylthioacetic S-acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trimethylthioacetic S-acid involves its interaction with molecular targets and pathways within biological systems. It is known to participate in redox reactions, where it can act as an electron donor or acceptor . These interactions can influence cellular processes and biochemical pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Trimethylthioacetic S-acid can be compared to other similar compounds, such as thiopivalic acid and 2,2-dimethylpropanethioic acid . These compounds share similar structural features and chemical properties but may differ in their reactivity and applications. For example, thiopivalic acid is another sulfur-containing carboxylic acid with similar uses in organic synthesis and industrial applications . The uniqueness of this compound lies in its specific reactivity and the range of applications it can be used for.

Properties

IUPAC Name

2,2-dimethylpropanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSXHKMJBWOMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204117
Record name Trimethylthioacetic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55561-02-9
Record name 2,2-Dimethylpropanethioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55561-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylthioacetic S-acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055561029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylthioacetic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylthioacetic S-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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